molecular formula C13H17N3S B1479879 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine CAS No. 2098050-96-3

2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine

Cat. No.: B1479879
CAS No.: 2098050-96-3
M. Wt: 247.36 g/mol
InChI Key: YWHZXYRIHGBLON-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine, also known as 2-(3-thienyl)-4,5,6,7-tetrahydroindazole-1-ethanamine, is a novel synthetic compound with potential therapeutic applications. It is a relatively new compound and has been studied in the context of its synthesis, mechanism of action, and potential medical applications.

Mechanism of Action

Target of Action

It is known that this compound is an aromatic amine , which suggests that it may interact with various biological targets such as enzymes, receptors, or nucleic acids.

Mode of Action

It has been reported that this compound undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . This suggests that it may act as a precursor in the synthesis of other biologically active compounds.

Biochemical Pathways

Its role in the synthesis of piperazine-2,6-dione derivatives indicates that it may be involved in various biochemical reactions and pathways.

Pharmacokinetics

It is known that this compound is a liquid at room temperature, with a boiling point of 200-201 °c/750 mmhg (lit) and a density of 1087 g/mL at 25 °C (lit) . These physical properties may influence its pharmacokinetic behavior.

Result of Action

It is known that this compound can be used to functionalize multiwall carbon nanotubes (mwcnt) . This suggests that it may have potential applications in nanotechnology or materials science.

Action Environment

It is known that this compound is sensitive to air , suggesting that its stability and efficacy may be affected by exposure to oxygen or other atmospheric components.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine(3-(Thiophen-2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amineyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine in laboratory experiments is its availability and ease of synthesis. In addition, its low toxicity makes it a safe and effective compound to use in research. However, there are some limitations associated with its use in laboratory experiments. For example, its effects on humans are not yet fully understood, and its effects on other animals may differ from those observed in humans.

Future Directions

There are several potential future directions for research on 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine(3-(Thiophen-2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amineyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine. These include further investigations into its mechanism of action, its potential applications in the treatment of various diseases, and its effects on other animals. In addition, further research into its pharmacokinetics, pharmacodynamics, and toxicity is needed. Finally, further research into its potential therapeutic benefits in humans is needed in order to determine its efficacy and safety.

Scientific Research Applications

2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine(3-(Thiophen-2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amineyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine has been studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and neuroprotective effects in animal models. It has also been examined for its potential use in treating neurodegenerative diseases, cancer, and metabolic disorders. In addition, it has been studied for its potential use in treating pain, depression, and anxiety.

Properties

IUPAC Name

2-(3-thiophen-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c14-7-8-16-11-5-2-1-4-10(11)13(15-16)12-6-3-9-17-12/h3,6,9H,1-2,4-5,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHZXYRIHGBLON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCN)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
Reactant of Route 2
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
Reactant of Route 3
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
Reactant of Route 4
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
Reactant of Route 6
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine

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